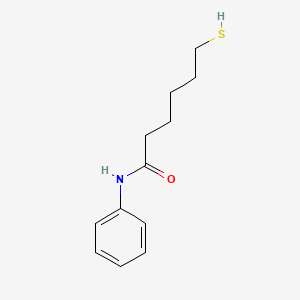

6-Mercapto-hexanoic acid phenylamide

Description

Its molecular structure enables interactions with biological targets, particularly histone deacetylases (HDACs), where it exhibits inhibitory activity. Key properties include:

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

N-phenyl-6-sulfanylhexanamide |

InChI |

InChI=1S/C12H17NOS/c14-12(9-5-2-6-10-15)13-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,13,14) |

InChI Key |

IFUHTURYMZWNNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-mercapto-hexanoic acid phenylamide typically involves the reaction of 6-mercapto-hexanoic acid with aniline (phenylamine). The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

6-Mercapto-hexanoic acid+Aniline→6-Mercapto-hexanoic acid phenylamide+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: The mercapto group (-SH) in this compound can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The phenylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used as reducing agents.

Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Substituted amides or esters.

Scientific Research Applications

6-Mercapto-hexanoic acid phenylamide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of specialized polymers and as a ligand in coordination chemistry.

Biology: The compound is used in the modification of biomolecules and as a probe in biochemical assays.

Industry: The compound is used in the production of adhesives, surface coatings, and elastomers.

Mechanism of Action

The mechanism of action of 6-mercapto-hexanoic acid phenylamide involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The phenylamide group can interact with aromatic residues in proteins, affecting their structure and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues in HDAC Inhibition

The inhibitory activity of 6-mercapto-hexanoic acid phenylamide against HDACs is influenced by its thiol group and phenylamide moiety. Below is a comparative analysis with structurally related HDAC inhibitors:

Key Observations :

Chain Length Impact: The heptanoic acid derivative (7-mercapto-heptanoic acid biphenyl-4-ylamide) shows reduced HDAC10 inhibition (IC₅₀ = 1100 nM) compared to the hexanoic acid analogue, suggesting shorter chains optimize binding .

Thiol vs. Hydroxamic Acid: Hydroxamic acid derivatives (e.g., N-Hydroxy-4-(4-phenyl-butyrylamino)-benzamide) exhibit superior potency (IC₅₀ = 44 nM), likely due to stronger zinc chelation in HDAC active sites .

Substituent Effects: The phenylamide group in this compound enhances hydrophobic interactions, but lacks the metal-binding efficiency of hydroxamic acids, resulting in moderate activity .

Thiol-Containing Compounds in Nanotechnology

6-Mercapto-hexanoic acid (parent compound) is used to functionalize gold nanoparticles, stabilizing them via Au-S bonds. Similar thiol-terminated compounds (e.g., 4-mercaptobenzoic acid) form smaller nanoparticles (~2 nm), but 6-mercapto-hexanoic acid provides better colloidal stability . This highlights the versatility of thiolated hexanoic acid derivatives in materials science, though this compound’s biological applications differ.

Antimicrobial Phenylamides in Plant Defense

Phenylamides like N-trans-cinnamoyltryptamine (from UV-treated rice leaves) exhibit antifungal activity against Bipolaris oryzae . Unlike these natural phenylamides, this compound lacks reported antimicrobial effects, emphasizing functional specialization based on substituents (thiol vs. cinnamoyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.